(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Related Compounds
Abdelhamid, Shokry, and Tawfiek (2012) explored the synthesis of naphtho[2,1-b]furan-2-yl compounds, similar in structure to the query compound, which involved using sodium salt of 5-hydroxy-1-naphtho[2,1-b]furan-2-ylpropenone and various reagents (Abdelhamid, Shokry, & Tawfiek, 2012).
Antimicrobial Activities
Bektaş et al. (2007) synthesized 1,2,4-triazole derivatives, structurally related to the query compound, and evaluated their antimicrobial activities. Some compounds showed good or moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Antioxidant and Anticancer Activity
Tumosienė et al. (2020) investigated derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, with structural similarities to the query compound, for antioxidant and anticancer activities. Some compounds were more cytotoxic against human glioblastoma U-87 than against MDA-MB-231 cell line (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).
Pharmacological Properties
5-HT2 Antagonist Activity
Watanabe et al. (1992) researched 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives for 5-HT2 receptor antagonist activity. Some compounds showed potent 5-HT2 antagonist activity, potentially relevant to psychiatric disorders (Watanabe, Usui, Kobayashi, Yoshiwara, Shibano, Tanaka, Morishima, Yasuoka, & Kanao, 1992).
PET Tracer for Cerebral Adenosine A2A Receptors
Zhou et al. (2014) synthesized a tracer for mapping cerebral adenosine A2A receptors, a structure with similarities to the query compound. This tracer could be useful in neurological research and diagnostics (Zhou, Khanapur, Huizing, Zijlma, Schepers, Dierckx, van Waarde, de Vries, & Elsinga, 2014).
Additional Applications
- Environmental Sensitive Fluorescent Ligands: Lacivita et al. (2009) synthesized long-chain 1-(2-methoxyphenyl)piperazine derivatives, structurally related to the query compound, with environmental-sensitive fluorescent properties for visualizing 5-HT1A receptors (Lacivita, Leopoldo, Masotti, Inglese, Berardi, Perrone, Ganguly, Jafurulla, & Chattopadhyay, 2009).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, many triazole-containing compounds exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Properties
IUPAC Name |
[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-naphthalen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N7O2/c1-35-22-10-8-21(9-11-22)33-25-23(29-30-33)24(27-17-28-25)31-12-14-32(15-13-31)26(34)20-7-6-18-4-2-3-5-19(18)16-20/h2-11,16-17H,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLROUPFGUIOIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC6=CC=CC=C6C=C5)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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